2,6-Dibromo-4-Isopropylphenyl Isocyanate
Overview
Description
2,6-Dibromo-4-Isopropylphenyl Isocyanate: is a chemical compound with the molecular formula C10H9Br2NO and a molecular weight of 318.99 g/mol . It is characterized by the presence of two bromine atoms, an isopropyl group, and an isocyanate functional group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-Isopropylphenyl Isocyanate typically involves the bromination of 4-Isopropylphenyl Isocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-Isopropylphenyl Isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Addition Reactions: Amines or alcohols are commonly used nucleophiles, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Addition Products: Ureas or carbamates formed by the reaction of the isocyanate group with nucleophiles.
Oxidation and Reduction Products: Various derivatives depending on the specific reaction conditions.
Scientific Research Applications
2,6-Dibromo-4-Isopropylphenyl Isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-Isopropylphenyl Isocyanate involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
2,4-Dibromo-6-Isopropylphenyl Isocyanate: Similar structure but with different bromine atom positions.
2,6-Dichloro-4-Isopropylphenyl Isocyanate: Chlorine atoms instead of bromine atoms.
4-Isopropylphenyl Isocyanate: Lacks the bromine atoms.
Uniqueness: 2,6-Dibromo-4-Isopropylphenyl Isocyanate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,3-dibromo-2-isocyanato-5-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-6(2)7-3-8(11)10(13-5-14)9(12)4-7/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYHXAROYBPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N=C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371036 | |
Record name | 2,6-Dibromo-4-Isopropylphenyl Isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-84-2 | |
Record name | 2,6-Dibromo-4-Isopropylphenyl Isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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